

Esmolol-d7 HCl: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Esmolol-d7 Hydrochloride

Cat. No.: B584036

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **Esmolol-d7 Hydrochloride**. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Structure

Esmolol-d7 HCl is the deuterated analog of Esmolol hydrochloride, a cardioselective beta-1 adrenergic receptor blocker. The deuterium labeling is typically on the isopropyl group, which serves as a stable isotopic internal standard for pharmacokinetic and metabolic studies, enhancing the accuracy of mass spectrometry and liquid chromatography analyses.^[1]

Table 1: Chemical Identity of Esmolol-d7 HCl and Esmolol HCl

Property	Esmolol-d7 HCl	Esmolol HCl
IUPAC Name	methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate;hydrochloride[2][3]	methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate hydrochloride
Synonyms	methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate-D7 hydrochloride; 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid Methyl Ester Hydrochloride; ASL-8052-d7; Brevibloc-d7[4]	Brevibloc; ASL-8052[5][6]
Chemical Formula	$C_{16}H_{18}D_7NO_4 \cdot HCl$ [4]	$C_{16}H_{25}NO_4 \cdot HCl$ [7]
Molecular Weight	338.9 g/mol (302.42 for free base + 36.46 for HCl)[4]	331.83 g/mol [6]
CAS Number	1346598-13-7[2][3]	81161-17-3[6]
Appearance	White to off-white crystalline powder (Assumed from Esmolol HCl)[6]	White to off-white crystalline powder[6]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for Esmolol-d7 HCl is not extensively published, the properties of Esmolol HCl serve as a reliable reference. The primary difference arises from the substitution of hydrogen with deuterium, leading to a slight increase in molecular weight. Other physicochemical properties are expected to be very similar.

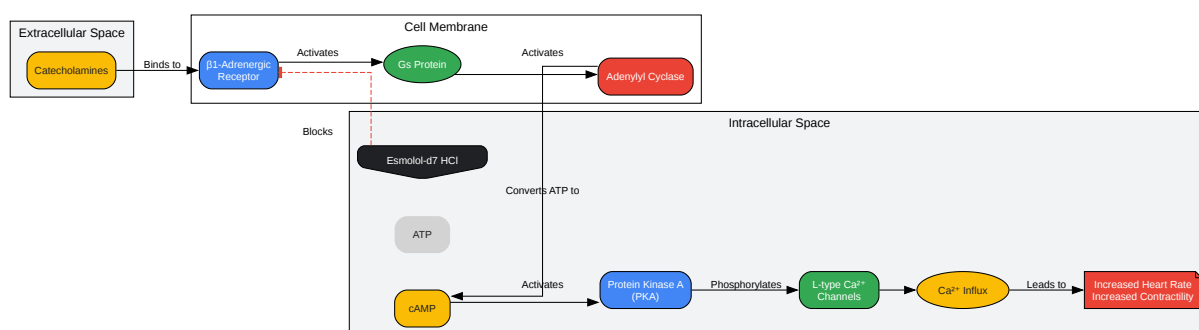
Table 2: Physicochemical Properties of Esmolol-d7 HCl and Esmolol HCl

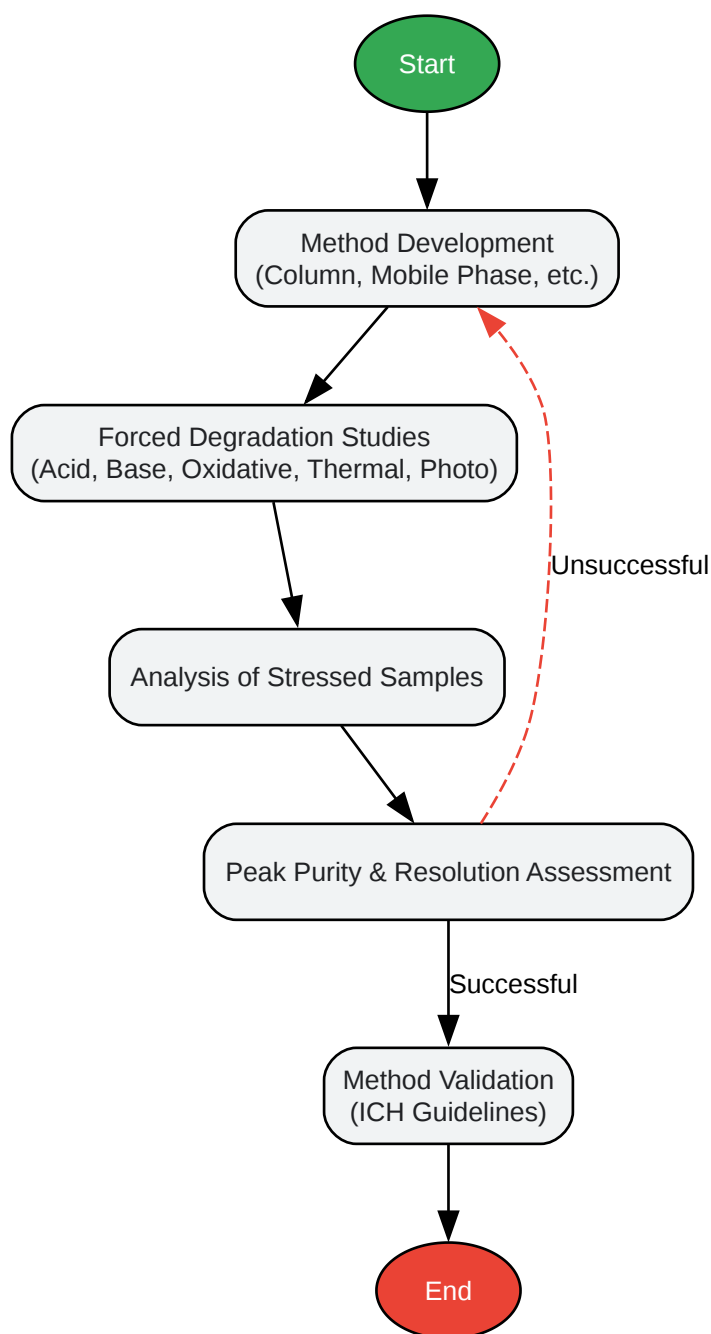
Property	Esmolol-d7 HCl	Esmolol HCl
Melting Point	Not explicitly reported. Expected to be similar to Esmolol HCl.	85-86 °C[5], 89.0-90.6 °C
Solubility	Soluble in Methanol. Expected to have similar solubility to Esmolol HCl in other solvents.	Very soluble in water, freely soluble in alcohol.[6] Soluble in DMSO (66 mg/mL), Water (40 mg/mL).[8] Soluble in ethanol, DMSO, and dimethyl formamide (~25 mg/mL).[7] Soluble in PBS (pH 7.2) (~10 mg/mL).[7]
pKa	Not explicitly reported. Expected to be similar to Esmolol HCl.	9.5[5]
Log P (Octanol/Water)	Not explicitly reported. Expected to be similar to Esmolol HCl.	0.42 (at pH 7.0)[6]
Stability	Stable solid. Storage at -20°C recommended for long-term stability (≥ 4 years).	Stable in various intravenous solutions for at least 168 hours at 5°C or 23-27°C.[9] Stable as a solid for ≥ 4 years at -20°C. [7] Prone to degradation under light, temperature, and moisture.[10]

Mechanism of Action and Signaling Pathway

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the beta-1 adrenergic receptors primarily located in the cardiac muscle. This action inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction. At higher doses, its selectivity for beta-1 receptors may decrease, leading to some antagonism of beta-2 receptors.

Below is a simplified representation of the signaling pathway affected by Esmolol.





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- To cite this document: BenchChem. [Esmolol-d7 HCl: A Comprehensive Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584036#physical-and-chemical-properties-of-esmolol-d7-hcl]

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